molecular formula C18H15N3O6 B8160761 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide

2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B8160761
M. Wt: 369.3 g/mol
InChI Key: UWRDIQYCOORZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting E3 ubiquitin ligases. Its structure comprises a 2,6-dioxopiperidine (a cereblon E3 ligase-binding moiety), a 1,3-dioxoisoindoline core, and a propargylamine-terminated linker. The propargyl group (prop-2-yn-1-yl) facilitates click chemistry for conjugation with other functional units, such as fluorescent tags or additional targeting moieties . Its molecular formula is C₁₉H₁₆N₃O₆, with a molecular weight of 389.35 g/mol. The compound is frequently utilized in targeted protein degradation studies due to its modular design and robust cereblon-binding activity .

Properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-prop-2-ynylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-2-8-19-14(23)9-27-12-5-3-4-10-15(12)18(26)21(17(10)25)11-6-7-13(22)20-16(11)24/h1,3-5,11H,6-9H2,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRDIQYCOORZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine and isoindoline intermediates, followed by their coupling through an appropriate linker. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group (–C≡CH) undergoes oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsReference
Alkyne → α-DiketoneKMnO₄ (aqueous, acidic)2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(oxoacetamide)
Alkyne → Carboxylic AcidOzone (O₃), followed by H₂O₂Acetic acid derivative

Oxidation primarily targets the alkyne moiety, with product specificity dependent on the oxidizing agent. MnO₂-based protocols are avoided due to potential overoxidation of the dione rings .

Reduction Reactions

Reduction focuses on the dione (keto) groups and alkyne:

Reaction TypeReagents/ConditionsProductsReference
Dione → DiolNaBH₄/EtOHPartially reduced isoindoline diol
Alkyne → AlkeneLindlar catalyst (H₂)cis-Alkene derivative

Selective reduction of the alkyne to alkene is achieved via catalytic hydrogenation, preserving the dione rings . Full reduction of diones to diols requires stoichiometric borohydrides .

Substitution Reactions

The electron-deficient isoindoline dione participates in nucleophilic aromatic substitution (SNAr):

Reaction TypeReagents/ConditionsProductsReference
SNAr at C4Amines (e.g., NH₃, RNH₂)4-Amino-substituted isoindoline dione
Alkoxy SubstitutionAlcohols (ROH), K₂CO₃4-Alkoxy derivatives

Reactivity at C4 is enhanced by the electron-withdrawing effect of neighboring carbonyl groups. Alkoxy substitutions are favored in polar aprotic solvents (e.g., DMF) .

Conjugation via Click Chemistry

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction TypeReagents/ConditionsProductsReference
CuAAC with AzidesCuSO₄, sodium ascorbate1,4-Disubstituted triazole conjugates

This reaction is pivotal for synthesizing PROTACs (proteolysis-targeting chimeras), where the compound serves as a CRBN (cereblon) E3 ligase ligand . Triazole formation occurs regioselectively under ambient conditions .

Metabolic Reactions

In vitro studies highlight metabolic instability at specific sites:

Metabolic PathwayEnzymes InvolvedMajor MetabolitesReference
O-DealkylationCYP3A4Cleavage at ether linkage
N-DealkylationCYP2C9Piperidine ring degradation

Metabolic soft spots include the alkyne-proximal ether bond and the piperidine dione’s tertiary amine . Stability is improved by shortening linkers or introducing steric hindrance .

Comparative Reaction Kinetics

Data from time-course studies in human hepatocytes:

ReactionHalf-Life (t₁/₂)% Parent Remaining (24 h)Reference
O-Dealkylation45 min<10%
N-Dealkylation120 min35%
Triazole Conjugation>240 min84%

Triazole derivatives exhibit superior metabolic stability compared to alkyl-linked analogs .

Key Research Findings

  • Linker Length Impact : Shortening the PEG linker reduces O-dealkylation susceptibility .

  • Steric Shielding : Bulky substituents near the alkyne (e.g., tert-butyl groups) slow CYP-mediated oxidation .

  • Enzymatic Selectivity : CYP3A4 dominates oxidative metabolism, while CYP2C9 mediates N-dealkylation .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. The structural features of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide suggest potential mechanisms of action against various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that isoindoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was tested against breast cancer cell lines and showed a dose-dependent reduction in cell viability .

Neurological Disorders

The piperidine moiety in the compound is known for its neuroprotective effects. Research has suggested that compounds similar to this one may help in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A clinical trial investigated the effects of piperidine derivatives on cognitive function in Alzheimer's patients. Results indicated improvements in memory retention and cognitive performance, attributed to the inhibition of acetylcholinesterase activity .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting proteases involved in disease progression.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 Value (µM)Reference
Acetylcholinesterase0.5
Trypsin0.8
Caspase 30.3

Pharmaceutical Formulation

The formulation of this compound into drug delivery systems is another area of research focus. Its solubility and stability profiles make it a candidate for various pharmaceutical formulations.

Case Study : Research conducted on the formulation of this compound into nanoparticles showed enhanced bioavailability and targeted delivery to tumor sites, significantly improving therapeutic outcomes compared to conventional formulations .

Mechanism of Action

The mechanism of action of 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Biological Relevance Reference
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide C₁₉H₁₆N₃O₆ 389.35 Propargylamine linker Enables click chemistry for conjugation; cereblon-mediated degradation
2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (Compound 22) C₁₅H₁₁ClN₃O₅ 357.72 Chloroacetamide linker Lacks click-chemistry handle; used in early-stage PROTAC development
N-(2-(Piperidin-4-yl)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide C₂₂H₂₆N₄O₆ 442.48 Piperidin-4-yl ethyl group Enhances solubility; potential for CNS-targeting
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid C₁₄H₁₁N₂O₇ 319.25 Carboxylic acid terminus Precursor for ester/amide conjugates; limited cell permeability
2-(2,6-Dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione C₁₆H₁₃N₃O₄ 311.29 Propargylamine directly attached to isoindole Simplified structure; reduced linker flexibility

Physicochemical Properties

  • Solubility : The propargylamine derivative exhibits moderate aqueous solubility (~50 µM in PBS) due to its polar acetamide group, whereas the piperidin-4-yl ethyl analogue (C₂₂H₂₆N₄O₆) shows enhanced solubility (>200 µM) attributed to the basic piperidine nitrogen .
  • Stability : The chloroacetamide analogue (Compound 22) demonstrates superior stability in plasma compared to the propargylamine variant, which may undergo premature oxidation of the alkyne group .

Key Research Findings

Linker Flexibility : The propargylamine linker’s triple bond confers rigidity, improving proteasome recruitment efficiency compared to flexible alkyl chains in piperidine derivatives .

Toxicity Profile : The propargylamine variant exhibits negligible cytotoxicity (IC₅₀ > 10 µM in HEK293 cells), whereas chloroacetamide analogues show moderate toxicity (IC₅₀ ~ 2 µM) due to off-target alkylation .

In Vivo Performance : The piperidin-4-yl ethyl derivative demonstrates improved pharmacokinetics (t₁/₂ = 6.2 hours in mice) over the propargylamine compound (t₁/₂ = 2.1 hours), attributed to reduced metabolic clearance .

Biological Activity

The compound 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C15H12N2O7C_{15}H_{12}N_{2}O_{7}, with a molecular weight of 332.27 g/mol. It is characterized by the presence of a dioxoisoindoline moiety and a piperidine ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H12N2O7C_{15}H_{12}N_{2}O_{7}
Molecular Weight332.27 g/mol
CAS Number1061605-21-7
Purity>98% (HPLC)

Research indicates that compounds similar to This compound may function through multiple mechanisms, including:

  • Inhibition of Oncogenic Pathways : The compound exhibits potential to inhibit pathways associated with cancer cell proliferation. For instance, it may interfere with the STAT3 signaling pathway, which is often dysregulated in various cancers .
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through mechanisms such as ROS generation and DNA alkylation .
  • Proteolysis Targeting Chimeras (PROTACs) : As a PROTAC, this compound can facilitate the degradation of specific proteins involved in tumorigenesis, enhancing its efficacy against cancer cells .

Biological Activity in Cell Lines

A study assessing the cytotoxic effects of related compounds in pancreatic cancer cell lines (BxPC-3 and MIA PaCa-2) revealed significant inhibition of cell viability at low concentrations. The compound's effectiveness was attributed to its ability to degrade target proteins and modulate cellular pathways critical for cancer progression .

Case Study: Cytotoxicity Assessment

In an experimental setup:

  • Cell Lines Used : BxPC-3 and MIA PaCa-2
  • Concentration Range : 0.5 µM to 10 µM

The results indicated:

Concentration (µM)% Cell Viability (BxPC-3)% Cell Viability (MIA PaCa-2)
0.58580
17065
53025
10108

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(prop-2-yn-1-yl)acetamide?

  • Methodology :

  • Use a multi-step approach involving substitution, reduction, and condensation reactions. For example, demonstrates the synthesis of structurally related dioxopiperidine-phthalimide hybrids via substitution reactions under alkaline conditions and condensation using coupling agents (e.g., EDCI/DMAP) .
  • Propargylamine (for the N-(prop-2-yn-1-yl) group) can be introduced via amide coupling, as shown in for similar acetamide derivatives .
  • Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) is recommended to isolate the final product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry, as demonstrated in for analogous dioxopiperidine derivatives .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation, as seen in .
  • HPLC-UV/MS to assess purity (>95%) and retention time consistency, as shown in for iodinated acetamides .

Advanced Research Questions

Q. How can researchers address low yields in condensation steps involving dioxopiperidine and phthalimide moieties?

  • Methodology :

  • Optimize reaction stoichiometry and solvent systems. reports yields as low as 5% for similar reactions, suggesting sensitivity to steric hindrance or electron-deficient intermediates .
  • Explore alternative coupling agents (e.g., HATU/DIPEA in DMF, as in ) to improve activation of carboxyl groups .
  • Use kinetic studies (via in-situ IR or LC-MS monitoring) to identify rate-limiting steps and adjust temperature/pH conditions .

Q. What strategies resolve contradictory bioactivity data in structurally related compounds?

  • Methodology :

  • Perform dose-response assays under standardized conditions to account for variability in cellular permeability or target affinity.
  • Use molecular docking studies to compare binding modes of the compound with analogs (e.g., ’s derivatives with varying substituents) .
  • Validate purity via HPLC-MS to rule out impurities as confounding factors, as emphasized in .

Q. How can researchers design experiments to probe the proteolysis-targeting chimera (PROTAC) potential of this compound?

  • Methodology :

  • Synthesize derivatives with variable linker lengths (e.g., adjusting the oxyacetamide spacer) and assess ubiquitin ligase recruitment via Western blotting .
  • Use cellular thermal shift assays (CETSA) to confirm target protein degradation, as described for related dioxopiperidine-based PROTACs .
  • Compare degradation efficiency against controls lacking the dioxopiperidine E3 ligase-binding moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for dioxopiperidine-acetamide hybrids?

  • Methodology :

  • Characterize polymorphic forms via X-ray crystallography or DSC/TGA to identify crystalline vs. amorphous states affecting solubility .
  • Perform solubility parameter calculations (Hansen parameters) using molecular modeling software to rationalize solvent compatibility .
  • Cross-reference experimental data with ’s safety reports to ensure solvent choices align with compound stability .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition profile?

  • Methodology :

  • Use ADP-Glo™ kinase assays for high-throughput screening against a panel of kinases (e.g., CDK, MAPK families).
  • Validate hits with ITC (isothermal titration calorimetry) to measure binding affinity, as applied in for pyridine derivatives .
  • Compare IC50 values with structurally related compounds (e.g., ’s analogs) to establish structure-activity relationships (SAR) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Follow ’s guidelines: Use PPE (gloves, goggles), ensure ventilation, and maintain spill kits .
  • Store at -20°C under inert gas (N2/Ar) to prevent propargyl group oxidation .
  • For disposal, neutralize with mild acid (e.g., citric acid) before incineration, as recommended for toxic acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.